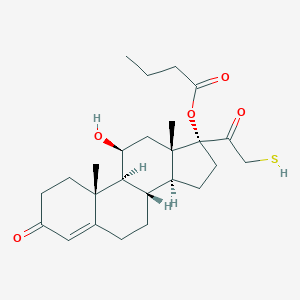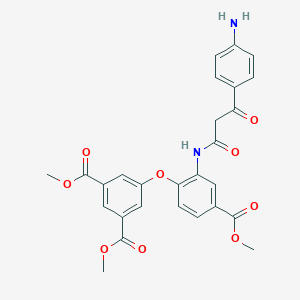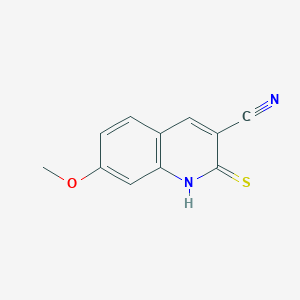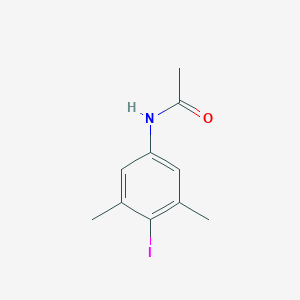
Butixocort
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butixocort is a synthetic glucocorticoid that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a potent steroid that has been shown to be effective in treating a variety of inflammatory and autoimmune diseases. The purpose of
Mechanism Of Action
The mechanism of action of Butixocort involves binding to the glucocorticoid receptor, which is present in many different cell types throughout the body. This binding results in a complex series of events that ultimately leads to the inhibition of the production of inflammatory cytokines and chemokines, as well as the suppression of immune cell activation and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of Butixocort are numerous and complex. In addition to its anti-inflammatory and immunosuppressive properties, it has been shown to have effects on glucose metabolism, bone metabolism, and the cardiovascular system. It has also been shown to have effects on the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Butixocort in lab experiments is its potency and specificity. It has been shown to be effective at very low concentrations, and its effects are highly specific to the glucocorticoid receptor. However, one of the main limitations of using Butixocort is its potential for off-target effects. It can have effects on a variety of different cellular pathways, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on Butixocort. One area of interest is the development of more specific and potent glucocorticoid receptor agonists. Another area of interest is the development of new methods for delivering Butixocort to specific tissues or cell types, which could help to minimize off-target effects. Additionally, there is interest in exploring the potential of Butixocort for the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders.
Synthesis Methods
The synthesis method of Butixocort involves several steps, starting with the reaction of 16-dehydropregnenolone acetate with 2,6-dichlorobenzoyl chloride in the presence of pyridine to form 16-dehydropregnenolone 2,6-dichlorobenzoate. This intermediate is then reacted with cyclohexylamine in the presence of triethylamine to form Butixocort.
Scientific Research Applications
Butixocort has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to be effective in treating a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been used in the treatment of certain types of cancer, such as leukemia and lymphoma.
properties
CAS RN |
120815-74-9 |
|---|---|
Product Name |
Butixocort |
Molecular Formula |
C25H36O5S |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H36O5S/c1-4-5-21(29)30-25(20(28)14-31)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,31H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 |
InChI Key |
HOAKOHHSHOCDLI-TUFAYURCSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CS |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)



![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)





